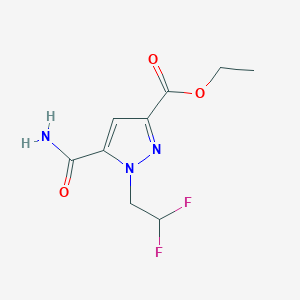

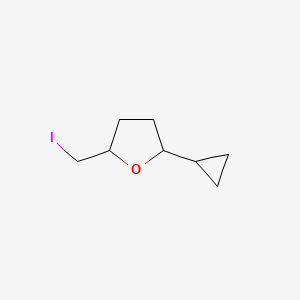

2-Cyclopropyl-5-(iodomethyl)oxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyclopropyl-5-(iodomethyl)oxolane” is a chemical compound with the CAS Number: 1849210-29-2 . It has a molecular weight of 252.1 and its IUPAC name is 2-cyclopropyl-5-(iodomethyl)tetrahydrofuran . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-5-(iodomethyl)oxolane” is 1S/C8H13IO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 . This indicates that the compound contains 8 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

“2-Cyclopropyl-5-(iodomethyl)oxolane” is a liquid at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Intramolecular Cyclization and Oxetane Formation

The study of intramolecular cyclization processes, including the formation of oxetanes, is fundamental in understanding the reactivity and potential applications of compounds like 2-Cyclopropyl-5-(iodomethyl)oxolane. For instance, the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes under certain conditions highlights the importance of such compounds in synthetic organic chemistry for generating cyclic structures with potential pharmaceutical applications (Murai et al., 1977).

Cascade Electrophilic Iodocyclization

The cascade electrophilic iodocyclization methodology offers an efficient route to prepare 4-iodomethyl substituted tetrahydro-β-carbolines, showcasing the utility of iodomethyl groups in facilitating complex cyclization reactions. This method has been applied successfully in the formal synthesis of natural products like oxopropaline G, underscoring the relevance of such functional groups in synthetic strategies (Hongjian Song et al., 2013).

Photocatalytic Cyclopropanation

The development of reagents for redox-neutral photocatalytic cyclopropanation of olefins represents another innovative application, where compounds bearing iodo-methyl groups play a crucial role. This methodology allows for the cyclopropanation of a wide array of olefins, including those with sensitive functional groups, indicating the versatility and utility of such reagents in organic synthesis (J. Phelan et al., 2018).

Enzymatic Chemistry and Small Ring Biosynthesis

The enzymatic chemistry involved in the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products also highlights the significance of compounds with small cyclic structures. These moieties are critical for the biological activities of various natural products, offering insights into the biosynthetic pathways and potential synthetic analogs for therapeutic applications (C. Thibodeaux et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

将来の方向性

While specific future directions for “2-Cyclopropyl-5-(iodomethyl)oxolane” were not found in the search results, it’s worth noting that cyclopropane-containing compounds are commonly used in drug optimization processes . This suggests that “2-Cyclopropyl-5-(iodomethyl)oxolane” and similar compounds may continue to be of interest in pharmaceutical research and development.

特性

IUPAC Name |

2-cyclopropyl-5-(iodomethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZSXTJGUIPKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-(iodomethyl)oxolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)